molecular formula C13H8FNOS B1304764 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile CAS No. 303144-50-5

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Cat. No.: B1304764
CAS No.: 303144-50-5
M. Wt: 245.27 g/mol
InChI Key: RLRKKMNSIAYGNS-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H8FNOS. It is characterized by the presence of a fluorobenzoyl group attached to a thienyl ring, which is further connected to an acetonitrile group.

Preparation Methods

The synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 2-thiophenemethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes, while the thienyl ring contributes to its overall stability and reactivity. The acetonitrile group can participate in various chemical reactions, making the compound versatile in its applications .

Comparison with Similar Compounds

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-11-4-2-1-3-10(11)13(16)12-6-5-9(17-12)7-8-15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKKMNSIAYGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379031
Record name 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303144-50-5
Record name 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303144-50-5
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